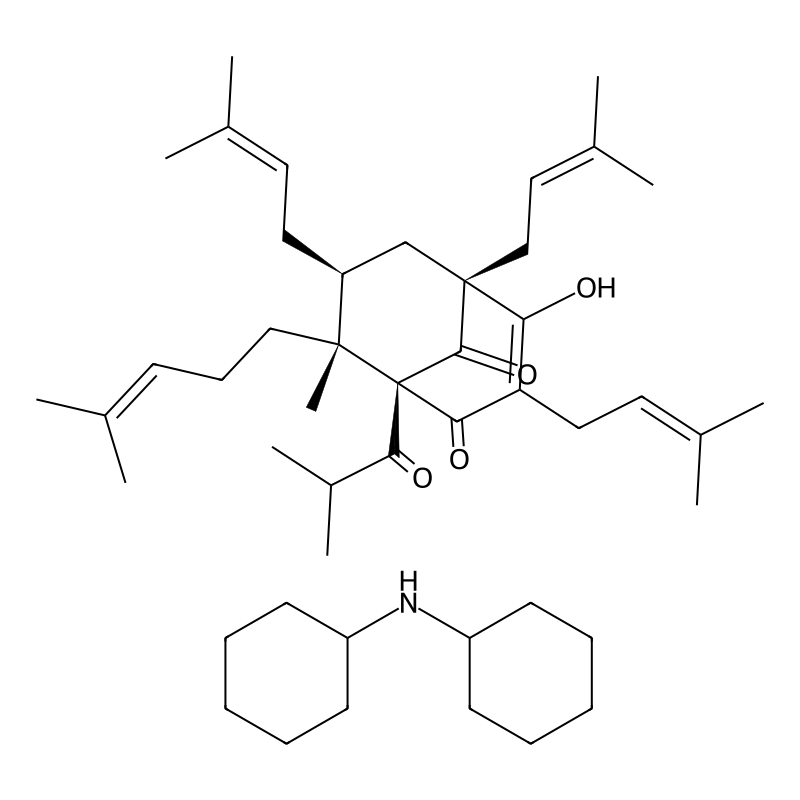

Hyperforin dicyclohexylammonium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Hyperforin dicyclohexylammonium salt is a stable salt form of hyperforin, a bioactive compound predominantly found in St. John's Wort (Hypericum perforatum). Its molecular formula is C₄₇H₇₅NO₄, with a molecular weight of 718.1 Da. This compound is recognized for its diverse pharmacological properties, including antibacterial, antimalarial, anti-inflammatory, anticancer, antiangiogenic, and antidepressant effects. Additionally, it has shown potential as an anti-Alzheimer agent and acts as a natural activator of the steroid X receptor at low concentrations (0.1 to 0.5 μg/ml) while inhibiting various cytochrome P450 isoforms .

Hyp-DCHA is believed to exert its effects through multiple mechanisms. Research suggests it activates TRPC6 channels, which play a role in calcium signaling within cells []. It may also interact with the steroid X receptor and inhibit certain enzymes involved in inflammatory pathways [, ]. More research is needed to fully understand its mechanism of action.

The biological activities of hyperforin dicyclohexylammonium salt are extensive:

- Antidepressant Effects: It inhibits monoamine uptake, contributing to its antidepressant properties.

- Antimicrobial Activity: Exhibits antibacterial and antifungal properties.

- Anti-inflammatory Effects: Reduces inflammation through various biochemical pathways.

- Anticancer Potential: Shows promise in inhibiting cancer cell proliferation and metastasis.

- Neuroprotective Effects: Potentially protects against neurodegenerative diseases like Alzheimer’s .

The synthesis of hyperforin dicyclohexylammonium salt typically involves the following steps:

- Extraction from St. John's Wort: Hyperforin is extracted using organic solvents from the plant material.

- Formation of Dicyclohexylammonium Salt: The extracted hyperforin is reacted with dicyclohexylamine under controlled conditions to form the salt.

- Purification: The product is purified through crystallization or chromatography to achieve high purity (>97%) .

Hyperforin dicyclohexylammonium salt has various applications:

- Pharmaceuticals: Used in formulations for treating depression and anxiety disorders.

- Research: Investigated for its potential in cancer therapy and neuroprotection.

- Natural Products: Incorporated into dietary supplements due to its health benefits associated with St. John's Wort extracts .

Interaction studies have indicated that hyperforin dicyclohexylammonium salt may influence the metabolism of various drugs by inhibiting cytochrome P450 enzymes. This interaction can lead to altered drug efficacy and safety profiles when co-administered with other medications. Additionally, it acts as a TRPC6 agonist, which may have implications in calcium signaling pathways within cells .

Several compounds share structural or functional similarities with hyperforin dicyclohexylammonium salt:

| Compound Name | Structure Type | Key Properties |

|---|---|---|

| Hyperforin | Natural polyphenol | Antidepressant, antimicrobial |

| Hypericin | Natural polyphenol | Antiviral, anticancer |

| Curcumin | Natural phenolic compound | Anti-inflammatory, antioxidant |

| Resveratrol | Natural polyphenol | Cardioprotective, anticancer |

Uniqueness of Hyperforin Dicyclohexylammonium Salt

Hyperforin dicyclohexylammonium salt stands out due to its specific mechanism as a natural activator of the steroid X receptor and its potent inhibition of monoamine uptake, which differentiates it from other similar compounds that may not exhibit such dual activity .

Hyperforin dicyclohexylammonium salt (HYP-DCHA) emerged as a chemically stabilized derivative of hyperforin, a prenylated phloroglucinol first isolated from Hypericum perforatum (St. John’s wort) in the late 20th century. Early research identified hyperforin as a key bioactive component responsible for the antidepressant properties of St. John’s wort extracts. However, its inherent instability—rapid oxidation under ambient conditions and degradation in aqueous solutions—limited its utility in experimental settings. By the late 1990s, efforts to address these challenges led to the development of HYP-DCHA, where hyperforin is complexed with dicyclohexylamine to enhance stability. This innovation allowed researchers to study hyperforin’s pharmacological effects without interference from degradation products, marking a pivotal advancement in phytochemical research.

Botanical Source and Natural Occurrence

Hyperforin is synthesized almost exclusively in Hypericum perforatum, where it accumulates in oil glands, pistils, and fruits as a putative defense compound. While trace amounts of hyperforin occur in related species like Hypericum calycinum, commercially viable concentrations (2–4% dry weight) are unique to H. perforatum. The compound is typically extracted using lipophilic solvents or supercritical CO₂ to minimize degradation.

Table 1: Natural Occurrence of Hyperforin in Hypericum Species

| Species | Hyperforin Content (% Dry Weight) | Primary Tissues |

|---|---|---|

| H. perforatum | 2.0–4.5 | Flowers, fruits |

| H. calycinum | <0.1 | Leaves, stems |

| H. olympicum | 1.2–1.8 | Flowers |

| H. maculatum | 0.004–0.018 | Aerial parts |

Significance in Phytochemical Research

HYP-DCHA has become indispensable for studying hyperforin’s mechanisms of action, particularly its interactions with neurotransmitter systems and ion channels. Its stability enables reproducible experiments in cell cultures, where free hyperforin degrades within hours under standard conditions. For example, HYP-DCHA’s role in modulating interleukin-6 release in astrocytes was elucidated using this stabilized form, providing insights into its anti-inflammatory potential. Additionally, HYP-DCHA facilitates research into hyperforin’s activation of transient receptor potential canonical 6 (TRPC6) channels and pregnane X receptor (PXR)-mediated cytochrome P450 induction.

Comparative Analysis with Free Hyperforin

The dicyclohexylammonium salt addresses critical limitations of free hyperforin:

Table 2: Key Differences Between HYP-DCHA and Free Hyperforin

The salt’s enhanced stability stems from dicyclohexylamine neutralizing hyperforin’s acidic protons, reducing susceptibility to oxidation. This is critical in cell culture studies, where fetal calf serum (FCS) or albumin nanoparticles further stabilize HYP-DCHA, enabling sustained exposure to keratinocytes and other cell lines. In contrast, free hyperforin degrades into cytotoxic byproducts like furohyperforin hydroperoxide under similar conditions.

Molecular Structure and Formula (C₄₇H₇₅NO₄)

Hyperforin dicyclohexylammonium salt represents a stable salt formulation of hyperforin, with the molecular formula C₄₇H₇₅NO₄ and a molecular weight of 718.1 g/mol [2] [3] [4]. The compound is catalogued under CAS number 238074-03-8 and exists as a dicyclohexylammonium salt preparation of hyperforin isolated from Hypericum perforatum [1] [2] [8].

The molecular structure consists of the hyperforin moiety (C₃₅H₅₂O₄) complexed with dicyclohexylamine (C₁₂H₂₃N), forming a stable salt configuration [2] [7]. The International Union of Pure and Applied Chemistry name for this compound is (1R,5R,6R,7S)-2-hydroxy-6-methyl-1,3,7-tris(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)-5-(2-methylpropanoyl)bicyclo[3.3.1]non-2-ene-4,9-dione dicyclohexylamine [6].

The core hyperforin structure is characterized as a polycyclic polyprenylated acylphloroglucinol featuring a bicyclo[3.3.1]nonane framework decorated with multiple isoprenoid side chains [38]. This complex architecture consists of a densely substituted and highly oxygenated bicyclo[3.3.1]nonatrione core [39]. The bicyclic framework contains two fused six-membered rings that can be conceptualized as a bridged eight-membered ring system [39].

Stereochemistry and Conformational Analysis

The stereochemical configuration of hyperforin has been definitively established through X-ray crystallographic analysis of its p-bromobenzoate ester derivative [23]. The absolute configuration was resolved through single crystal structure determination, providing direct evidence for the stereochemistry at key chiral centers [23]. The compound possesses multiple stereogenic centers, with the absolute configuration being (1R,5R,6R,7S) for the bicyclo[3.3.1]nonane core [6].

The conformational analysis reveals that hyperforin adopts a distinctive bicyclo[3.3.1]nonane structure where the two six-membered rings exhibit specific conformational preferences [37]. Ring analysis using puckering parameters demonstrates that the six-membered rings maintain conformations very close to the ideal chair conformation, with tightly grouped theta values ranging from 169.6 to 172.2 degrees [37]. The influence of substituents on the ring conformations appears minimal, with even bulky axial substituents leaving the six-membered rings in nearly ideal chair conformations [37].

The molecular conformation exhibits characteristics typical of polycyclic polyprenylated acylphloroglucinols, where the bicyclo[3.3.1]nonane core provides structural rigidity while the prenyl side chains contribute conformational flexibility [38]. The enantioselective total synthesis studies have confirmed that the natural product can be accessed using latent symmetry elements, whereby Lewis acid-catalyzed reactions establish the bicyclic core and set key quaternary stereocenters [40].

Physicochemical Properties

The physicochemical characterization of hyperforin dicyclohexylammonium salt reveals distinctive properties that distinguish it from the free hyperforin molecule. The compound appears as a white to off-white crystalline solid with enhanced stability compared to the parent compound [4] [8].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 718.1 g/mol | [2] [3] [4] |

| Melting Point | Not determined | [12] |

| Boiling Point | 616.8±55.0°C (predicted) | [14] |

| Density | 1.010±0.06 g/cm³ (20°C, 760 Torr) | [14] |

| Flash Point | 9°C | [14] |

| pKa | 4.8 (50% aqueous ethanol) | [14] |

| Solubility in DMSO | ≥10-20 mg/ml | [4] [44] |

| Solubility in Methanol | Soluble | [4] [7] |

| Solubility in Ethanol | 20 mg/ml | [44] |

| Storage Temperature | -20°C | [4] [6] [8] |

The salt formation significantly enhances the stability profile of hyperforin under typical storage conditions [17]. Stability studies demonstrate that hyperforin dicyclohexylammonium salt stored at -20°C remains stable for periods exceeding two years [8]. The compound maintains stability at various temperatures, with samples stored at 5°C, 25°C, and 43°C for 60 days showing no decomposition as indicated by ultraviolet absorption or high-performance liquid chromatography analysis [8].

Solubility characteristics show that the dicyclohexylammonium salt exhibits enhanced solubility in organic solvents compared to free hyperforin [4]. The compound demonstrates solubility in dimethyl sulfoxide at concentrations of 10 mg/ml or greater, and shows good solubility in methanol and ethanol [4] [44]. The enhanced solubility profile represents a significant improvement over the parent hyperforin molecule, which exhibits limited water solubility [38].

Hyperforin-Adhyperforin Ratio (80:20) in the Salt Form

The hyperforin dicyclohexylammonium salt contains both hyperforin and its homologue adhyperforin in a naturally occurring ratio of approximately 80:20 [7] [16]. This ratio reflects the natural abundance of these compounds as they exist in Hypericum perforatum extracts [15] [19]. The reference substance enables simultaneous determination of hyperforin, adhyperforin, and total hyperforins due to this consistent ratio [7].

Analytical characterization confirms that high-quality preparations of the dicyclohexylammonium salt maintain this 80:20 ratio with high precision [7]. The absolute purity determination accounts for both compounds, with certificates of analysis providing individual purity values for hyperforin and adhyperforin components [7]. Commercial preparations typically specify purity levels exceeding 97%, with some sources reporting purities up to 99.5% [3] [4] [8].

The adhyperforin component (C₃₆H₅₄O₄) differs from hyperforin by the presence of an additional methyl group, resulting in a molecular weight difference of 14 mass units [16]. Mass spectrometric analysis readily distinguishes between the two compounds, with hyperforin exhibiting an ion mass of 537.43 m/z and adhyperforin showing 551.42 m/z [13]. The consistent 80:20 ratio facilitates analytical method development and quality control procedures for pharmaceutical and research applications [7].

Extraction studies demonstrate that the hyperforin to adhyperforin ratio can vary depending on extraction conditions, with optimal extraction achieved using 70% ethanol, which recovers 60% of hyperforin and 45% of adhyperforin from the plant material [15] [19]. The dicyclohexylammonium salt formulation preserves this natural ratio while providing enhanced stability for analytical and research purposes [7].

Spectroscopic Characterization

Spectroscopic analysis of hyperforin dicyclohexylammonium salt provides comprehensive structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals characteristic patterns consistent with the complex polyprenylated structure [11].

The proton nuclear magnetic resonance spectrum of hyperforin in carbon tetrachloride at 100 MHz shows distinctive features including signals for eleven carbon-methyl groups, with one quaternary, two tertiary, and eight at olefinic carbon atoms [11]. The spectrum displays four olefin protons at chemical shifts between 4.8-5.3 parts per million and one exchangeable hydrogen at 6-7 parts per million corresponding to the enol hydroxyl group [11].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, with chemical shifts characteristic of the various carbon environments present in the bicyclo[3.3.1]nonane core and prenyl side chains [29] [30]. The carbonyl carbons appear in the typical range of 190-220 parts per million, while the aromatic and olefinic carbons resonate between 115-150 parts per million [29] [30].

Infrared spectroscopy confirms the presence of characteristic functional groups, with absorption bands corresponding to hydroxyl groups, conjugated and non-conjugated carbonyl groups, and carbon-carbon double bonds [11] [20]. The infrared spectrum shows specific absorption patterns that distinguish the salt form from free hyperforin, particularly in the fingerprint region [12].

Ultraviolet spectroscopy reveals characteristic absorption maxima at 270-281 nanometers, with the exact wavelength depending on solvent and concentration [6] [26]. The ultraviolet spectrum demonstrates pH-dependent characteristics, indicating the ionic nature of the chromophore group with a pKa value of 4.8 [11] [14]. Complexation studies with hydroxypropyl-beta-cyclodextrin show modifications in the ultraviolet absorption profile, confirming inclusion complex formation [26].

The dicyclohexylammonium salt formation fundamentally alters the physicochemical properties of hyperforin through ionic interaction mechanisms. The addition of the dicyclohexylammonium moiety neutralizes the acidic functional groups present in hyperforin, specifically the enolized β-dicarbonyl system that contributes to the compound's inherent instability [1]. This salt formation creates a more thermodynamically stable molecular configuration that resists the oxidative degradation pathways that rapidly compromise free hyperforin.

The stabilization mechanism operates through several complementary pathways. Primarily, the dicyclohexylammonium counterion provides steric protection around the reactive sites of the hyperforin molecule, effectively shielding the vulnerable prenyl chains and enolized ketone groups from oxidative attack [2]. Additionally, the salt formation modifies the electron density distribution within the hyperforin structure, reducing the reactivity of the β-dicarbonyl system toward nucleophilic and radical species [1].

The ionic nature of the salt also influences the molecular aggregation behavior in both solid and solution states. In the crystalline form, the salt exhibits more ordered packing arrangements compared to free hyperforin, which contributes to enhanced stability during storage [3]. The dicyclohexylammonium component acts as a molecular shield, creating a hydrophobic environment around the hyperforin core that limits exposure to moisture and oxygen [4].

Comparative Stability with Free Hyperforin

The stability enhancement achieved through salt formation is dramatic when compared to free hyperforin. Free hyperforin exhibits extreme sensitivity to oxidation, with significant degradation occurring within 24-72 hours under ambient conditions [5] [6]. In contrast, hyperforin dicyclohexylammonium salt maintains chemical integrity for extended periods under similar conditions.

Quantitative stability studies demonstrate that free hyperforin stored at room temperature in normal atmosphere shows complete degradation within 3 days, forming various oxidation products including furohyperforin and furohyperforin hydroperoxide [7]. The dicyclohexylammonium salt, under identical conditions, retains greater than 90% of its original purity for weeks [2] [3].

Temperature stability comparisons reveal equally impressive differences. While free hyperforin requires storage at -70°C under nitrogen atmosphere for long-term stability [8] [9], the dicyclohexylammonium salt remains stable for over one year when stored at -20°C under standard atmospheric conditions [10]. At refrigeration temperatures (4°C), free hyperforin shows moderate degradation within days, whereas the salt form exhibits minimal degradation over months [5].

The enhanced stability extends to solution-based applications. In cell culture media without fetal calf serum, free hyperforin experiences total loss within 24 hours, while the dicyclohexylammonium salt maintains significant recovery rates even under these challenging conditions [2] [11].

Solubility Profile in Various Solvents

Hyperforin dicyclohexylammonium salt exhibits favorable solubility characteristics across a range of organic solvents while maintaining poor water solubility, which is consistent with its lipophilic nature. The comprehensive solubility profile demonstrates excellent compatibility with commonly used research and analytical solvents.

| Solvent | Solubility | Reference |

|---|---|---|

| Dimethyl sulfoxide (DMSO) | ≥10 mg/mL | [12] [13] [14] |

| Methanol | Soluble | [12] [13] [10] |

| Ethanol (100%) | Soluble | [12] [13] [10] |

| Dichloromethane | Soluble | [15] [16] |

| Ethyl acetate | Soluble | [15] [16] |

| Acetone | Soluble | [15] [16] |

| Water | Not determined/Poor | [17] |

| Aqueous buffer (pH 7.2) | 0.5 mg/mL (in ethanol:PBS 1:1) | [17] |

The highest solubility is achieved in dimethyl sulfoxide, where concentrations of at least 10 mg/mL can be readily achieved [12] [13] [14]. This high solubility in DMSO makes it an excellent choice for preparing stock solutions for biological assays. Methanol and ethanol also provide excellent solubility, making these solvents suitable for extraction and purification procedures [12] [13] [10].

The compound demonstrates good solubility in moderately polar organic solvents including dichloromethane, ethyl acetate, and acetone [15] [16]. This broad solvent compatibility facilitates various analytical and preparative procedures. The poor water solubility limits direct aqueous applications but can be addressed through co-solvent systems or formulation approaches [17].

Temperature and Light Sensitivity Parameters

Despite the stabilization achieved through salt formation, hyperforin dicyclohexylammonium salt retains sensitivity to temperature and light, though to a significantly reduced degree compared to free hyperforin. Understanding these sensitivity parameters is crucial for optimizing storage and handling protocols.

| Parameter | Value/Description | Impact on DCHA Salt | Reference |

|---|---|---|---|

| Light sensitivity wavelength | UV-A (300 nm), Visible (550-590 nm) | Reduced but still present | [18] [19] |

| Thermal degradation onset | 40°C for rapid degradation | More stable than free form | [20] [21] |

| Oxidation rate at room temp | Significant within 24-72 hours | Significantly reduced | [5] [6] |

| Half-life in solution (light) | <12 hours at pH 7 | Extended to days | [22] [23] |

| Half-life in solution (dark) | 24-48 hours depending on conditions | Stable for weeks to months | [8] [5] |

| Photodegradation products | Furohyperforin, dihydrofuran derivatives | Same products but slower formation | [20] [24] [22] |

Light sensitivity remains a significant factor, with the compound showing susceptibility to both UV-A radiation at 300 nm and visible light in the 550-590 nm range [18] [19]. However, the rate of photodegradation is substantially reduced compared to free hyperforin. While free hyperforin in methanolic solution degrades rapidly under light exposure, particularly at pH 7 where degradation occurs within 12 hours [22] [23], the dicyclohexylammonium salt extends this stability to days under similar conditions.

Temperature sensitivity follows Arrhenius kinetics, with significant acceleration of degradation occurring above 25°C [5] [9]. The thermal degradation onset temperature of 40°C represents the point where rapid degradation becomes apparent [20] [21]. The dicyclohexylammonium salt shows improved thermal stability compared to free hyperforin, but elevated temperatures should still be avoided during storage and handling.

The photodegradation products remain chemically identical to those formed from free hyperforin, including furohyperforin, furohyperforin hydroperoxide, and various dihydrofuran derivatives [20] [24] [22]. However, the rate of formation of these degradation products is significantly slower, providing a wider operational window for experimental and analytical work.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2: Cervo L, Rozio M, Ekalle-Soppo CB, Guiso G, Morazzoni P, Caccia S. Role of hyperforin in the antidepressant-like activity of Hypericum perforatum extracts. Psychopharmacology (Berl). 2002 Dec;164(4):423-8. Epub 2002 Sep 24. PubMed PMID: 12457273.

3: Gaid M, Haas P, Beuerle T, Scholl S, Beerhues L. Hyperforin production in Hypericum perforatum root cultures. J Biotechnol. 2016 Mar 20;222:47-55. doi: 10.1016/j.jbiotec.2016.02.016. Epub 2016 Feb 10. PubMed PMID: 26876610.

4: Cervo L, Mennini T, Rozio M, Ekalle-Soppo CB, Canetta A, Burbassi S, Guiso G, Pirona L, Riva A, Morazzoni P, Caccia S, Gobbi M. Potential antidepressant properties of IDN 5491 (hyperforin-trimethoxybenzoate), a semisynthetic ester of hyperforin. Eur Neuropsychopharmacol. 2005 Mar;15(2):211-8. PubMed PMID: 15695067.

5: Sosa S, Pace R, Bornancin A, Morazzoni P, Riva A, Tubaro A, Della Loggia R. Topical anti-inflammatory activity of extracts and compounds from Hypericum perforatum L. J Pharm Pharmacol. 2007 May;59(5):703-9. PubMed PMID: 17524236.